molecular formula C13H9F2N3S B2634485 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1219845-00-7

4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B2634485
CAS RN: 1219845-00-7
M. Wt: 277.29
InChI Key: BOJZFYMXMNKLBU-UHFFFAOYSA-N
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Description

“4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS Number: 1219845-00-7 . It has a molecular weight of 277.3 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9F2N3S/c14-9-5-10(15)12-11(6-9)19-13(18-12)17-7-8-1-3-16-4-2-8/h1-6H,7H2,(H,17,18) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.474±0.06 g/cm3 . The predicted boiling point is 434.4±55.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of chemicals that have seen extensive research due to their potential in various applications. For instance, the development of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy represents a significant advancement in the synthesis of these compounds. This method features a metal-free approach, broad substrate scope, short reaction times, and simple product purification, highlighting the compound's versatility and the efficiency of its synthesis methods (Mariappan et al., 2016).

Analytical Applications

Further, the compound has been explored for its analytical applications, particularly in the development of fluorescent probes for iron ions. Novel fluorescent probes utilizing 2-phenylbenzo[d]thiazole as the fluorogen and bis-2-picolylamine as the recognition group were designed, showcasing high selectivity and sensitivity for iron ions. This application emphasizes the compound's utility in analytical chemistry, especially in detecting and quantifying metal ions with high precision (Wei, 2012).

Computational Studies and Molecular Properties

Computational chemistry studies have provided insights into the dynamic tautomerism and divalent N(I) character of related compounds. These studies offer a deeper understanding of the electron distribution, tautomeric preferences, and the intrinsic properties that contribute to the compound's reactivity and potential as a building block in medicinal chemistry (Bhatia et al., 2013).

Material Science and Catalysis

In material science, derivatives of this compound have been investigated as corrosion inhibitors for steel, demonstrating the chemical's potential in protecting metals against corrosion. This application underlines the compound's utility beyond biological systems, extending to industrial and material science applications where corrosion resistance is critical (Jafari et al., 2019).

properties

IUPAC Name

4,6-difluoro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3S/c14-9-5-10(15)12-11(6-9)19-13(18-12)17-7-8-1-3-16-4-2-8/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZFYMXMNKLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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